2-(4-Chlorobenzenesulfonyl)ethyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

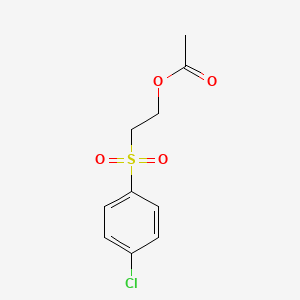

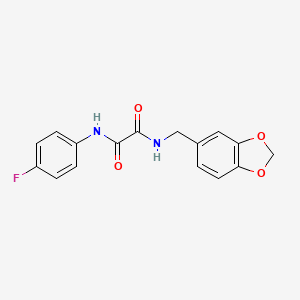

2-(4-Chlorobenzenesulfonyl)ethyl acetate, also known as CBSEA, is a sulfonyl-substituted acetate. It has a molecular weight of 262.7 and a linear formula of C10H11ClO4S .

Molecular Structure Analysis

The molecular structure of 2-(4-Chlorobenzenesulfonyl)ethyl acetate is represented by the linear formula C10H11ClO4S .Applications De Recherche Scientifique

Comprehensive Analysis of 2-(4-Chlorobenzenesulfonyl)ethyl Acetate Applications

2-(4-Chlorobenzenesulfonyl)ethyl acetate is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields:

Enzyme Inhibition Studies: This compound is instrumental in the synthesis of chlorinated sulfonamides, which have shown significant potential in enzyme inhibition studies . These studies are crucial for the development of therapeutic agents targeting diseases like Alzheimer’s, where enzyme inhibitors can play a role in managing disease progression.

Pharmaceutical Development: The sulfonyl group present in 2-(4-Chlorobenzenesulfonyl)ethyl acetate is a common moiety in many pharmacologically active compounds . It is extensively used in the synthesis of carbonic anhydrase inhibitors, anticancer, anti-inflammatory, antiviral agents, and antimicrobial drugs.

Antibacterial Agents: Due to its structural similarity to p-aminobenzoic acid (PABA), sulfonamides derived from this compound can inhibit the conversion of PABA into folic acid, suppressing DNA synthesis in bacteria . This makes it a valuable component in the development of new antibacterial agents.

Material Science: In material science, derivatives of 2-(4-Chlorobenzenesulfonyl)ethyl acetate can be used to modify the properties of materials like cellulose acetate . This can lead to the development of materials with improved properties and less degradation during processing.

Chemical Synthesis: The compound serves as a precursor in the synthesis of various organic molecules. Its reactivity with different substituted anilines under basic conditions allows for the creation of a wide range of sulfonamide derivatives .

Biochemistry Research: In biochemistry, the compound’s derivatives can be used to study the interaction with biological enzymes such as urease, butyrylcholinesterase (BChE), and lipoxygenase (LOX), which are relevant in understanding metabolic pathways and disease mechanisms .

Lead Compound Discovery: The synthesized chlorinated sulfonamides from 2-(4-Chlorobenzenesulfonyl)ethyl acetate have shown strong inhibitory activities against enzymes like BChE, making them promising ‘lead’ compounds in drug discovery, particularly for conditions like Alzheimer’s disease .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)sulfonylethyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-8(12)15-6-7-16(13,14)10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVALIJNRCICPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCS(=O)(=O)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorobenzenesulfonyl)ethyl acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

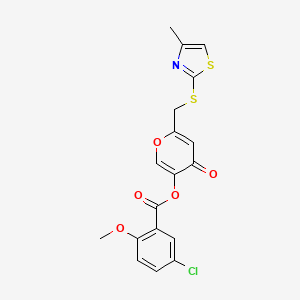

![2-Chloro-N-[4-(ethoxymethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2573174.png)

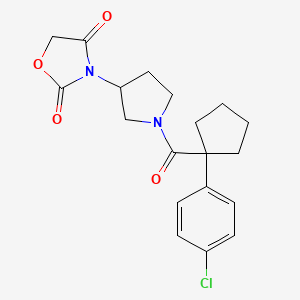

![3-Bromo-5,7-dimethyl-2-((4-(2-nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2573181.png)

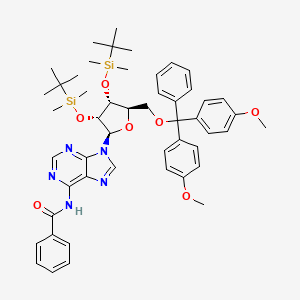

![4-[2-[(E)-2-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B2573190.png)

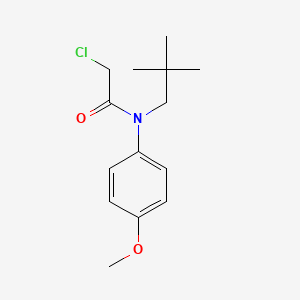

![Ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2573191.png)

![2-Methyl-6-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2573195.png)